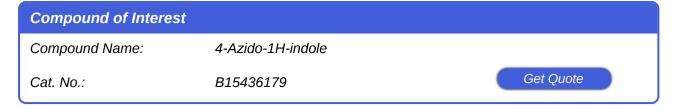


Spectroscopic and Synthetic Profile of 4-Azido-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for **4-Azido-1H-indole**. Due to the limited availability of a complete, published experimental dataset for this specific molecule, this document combines established knowledge of related compounds and general spectroscopic principles to offer a predictive but scientifically grounded resource.

Spectroscopic Data

While a comprehensive experimental dataset for **4-Azido-1H-indole** is not readily available in the surveyed literature, the following tables summarize the expected spectroscopic characteristics. These predictions are based on the analysis of the parent **1H-indole** molecule and known spectral data for similar substituted indoles and organic azides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The introduction of an azide group at the C4 position is expected to influence the chemical shifts of the aromatic protons compared to the parent indole. The electron-withdrawing nature of the azide group would likely lead to a downfield shift of the neighboring protons.

Table 1: Predicted ¹H NMR Data for **4-Azido-1H-indole**



Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (N-H)	8.1 - 8.3	br s	-
H2	7.2 - 7.4	t	~2.5
Н3	6.5 - 6.7	t	~2.0
H5	7.1 - 7.3	t	~7.8
H6	6.9 - 7.1	d	~7.5
H7	7.4 - 7.6	d	~8.0

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

¹³C NMR (Carbon NMR): The carbon spectrum will reflect the electronic environment of each carbon atom. The carbon atom directly attached to the azide group (C4) is expected to show a significant shift.

Table 2: Predicted ¹³C NMR Data for **4-Azido-1H-indole**

Carbon	Predicted Chemical Shift (δ, ppm)	
C2	124 - 126	
C3	101 - 103	
C3a	127 - 129	
C4	135 - 138	
C5	118 - 120	
C6	120 - 122	
C7	110 - 112	
C7a	135 - 137	

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).



Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of **4-Azido-1H-indole** will be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group.

Table 3: Key IR Absorption Bands for 4-Azido-1H-indole

Functional Group	Wavenumber (cm⁻¹)	Intensity
N-H Stretch	3400 - 3300	Medium
Azide (N ₃) Asymmetric Stretch	2160 - 2120	Strong, Sharp
C=C Aromatic Stretch	1600 - 1450	Medium to Strong
C-H Aromatic Stretch	3100 - 3000	Medium

The azide stretch is a highly reliable diagnostic peak. A similar compound, 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide, exhibits a strong azide band at 2132 cm⁻¹[1].

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for 4-Azido-1H-indole

lon	Predicted m/z	Notes
[M]+	158.06	Molecular Ion
[M-N ₂]+	130.05	Loss of nitrogen gas from the azide group

Experimental Protocols

A plausible and commonly employed method for the synthesis of aryl azides from the corresponding primary amines is through a diazotization reaction followed by substitution with an azide salt[2].



Synthesis of 4-Azido-1H-indole from 4-Aminoindole

- Diazotization: 4-Aminoindole is dissolved in a cold, aqueous acidic solution (e.g., HCl or H₂SO₄) at 0-5 °C.
- A solution of sodium nitrite (NaNO₂) in water is added dropwise to the stirred solution of 4aminoindole, maintaining the temperature below 5 °C. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
- Azide Substitution: A solution of sodium azide (NaN₃) in water is then added slowly to the cold diazonium salt solution.
- Evolution of nitrogen gas may be observed. The reaction mixture is typically stirred for a period at low temperature and then allowed to warm to room temperature.
- Work-up and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

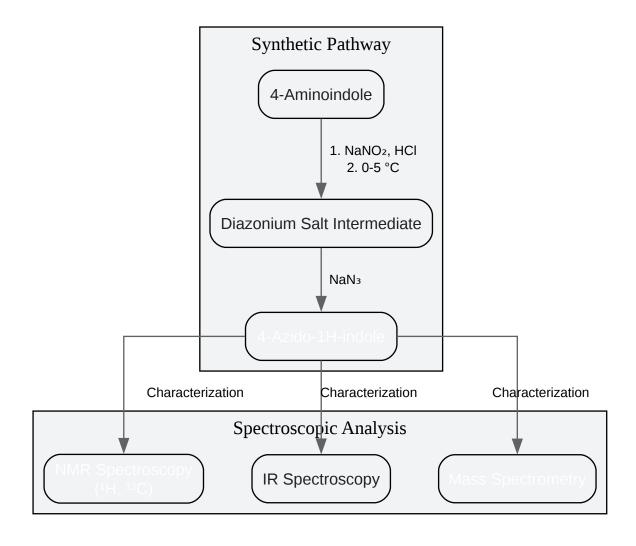
General Spectroscopic Characterization Methods

- NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a
 deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
 Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as
 an internal standard[3].
- IR spectra are recorded on an FT-IR spectrometer. Samples can be analyzed as a thin film, in a KBr pellet, or as a solution[3].
- Mass spectra can be obtained using various ionization techniques such as electron ionization (EI) or electrospray ionization (ESI)[3].

Visualizations

Diagram 1: Synthesis and Spectroscopic Analysis Workflow





Click to download full resolution via product page

Caption: Synthetic route to **4-Azido-1H-indole** and subsequent spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Aminoindole 97 5192-23-4 [sigmaaldrich.com]
- 2. Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines PMC [pmc.ncbi.nlm.nih.gov]



- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-Azido-1H-indole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15436179#spectroscopic-data-nmr-ir-mass-spec-of-4-azido-1h-indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com